molecular formula C8H4ClFN2S B3007538 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole CAS No. 202979-20-2

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

Cat. No.: B3007538
CAS No.: 202979-20-2
M. Wt: 214.64
InChI Key: MQGCJHPDDMPIMW-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom at the 5-position and a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl-thiadiazole compounds.

Scientific Research Applications

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-1,2,4-thiadiazole
  • 3-(2-Fluorophenyl)-1,2,4-thiadiazole
  • 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGCJHPDDMPIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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